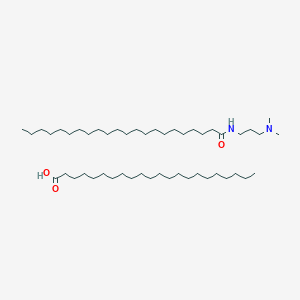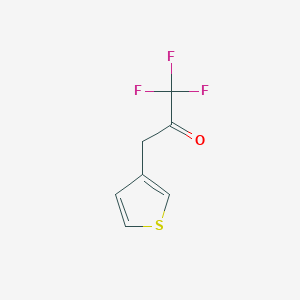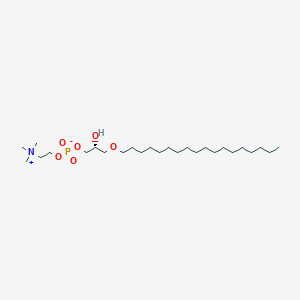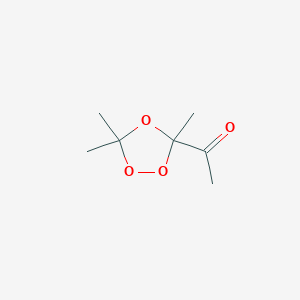
1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone, also known as TMT, is a synthetic compound that has been widely used in scientific research. TMT is a volatile organic compound that has a distinctive odor and is commonly used as a chemical odorant in animal behavior studies. TMT has been shown to elicit fear and anxiety-related behaviors in rodents and is used as a model for studying the neural mechanisms of fear and anxiety.
作用机制
The mechanism of action of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone is not fully understood, but it is thought to involve activation of the amygdala, a brain region that is involved in the processing of emotions. 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone has been shown to activate neurons in the amygdala and to increase the release of neurotransmitters such as glutamate and GABA.
生化和生理效应
1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone has been shown to elicit a range of physiological and behavioral responses in rodents. These responses include increased heart rate, freezing behavior, and avoidance behavior. 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone has also been shown to increase the release of stress hormones such as corticosterone.
实验室实验的优点和局限性
One advantage of using 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone as a model for studying fear and anxiety is that it elicits a robust and consistent behavioral response in rodents. Another advantage is that 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone is relatively easy to use and does not require specialized equipment. However, one limitation of using 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone is that it may not fully capture the complexity of fear and anxiety-related behaviors in humans.
未来方向
There are several future directions for research on 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone. One direction is to further elucidate the neural mechanisms of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone-induced fear and anxiety. Another direction is to investigate the potential therapeutic applications of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone in the treatment of anxiety disorders. Finally, there is a need for further research on the potential long-term effects of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone exposure on the brain and behavior.
合成方法
1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone can be synthesized by reacting 3,5,5-trimethyl-1,2,4-trioxolane with ethanone in the presence of a Lewis acid catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
科学研究应用
1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone has been used extensively in scientific research to study the neural mechanisms of fear and anxiety. 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone is commonly used as a chemical odorant to elicit fear and anxiety-related behaviors in rodents. The use of 1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone as a model for studying the neural mechanisms of fear and anxiety has led to significant advances in our understanding of these complex emotions.
属性
CAS 编号 |
131273-54-6 |
|---|---|
产品名称 |
1-(3,5,5-Trimethyl-1,2,4-trioxolan-3-yl)ethanone |
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC 名称 |
1-(3,5,5-trimethyl-1,2,4-trioxolan-3-yl)ethanone |
InChI |
InChI=1S/C7H12O4/c1-5(8)7(4)9-6(2,3)10-11-7/h1-4H3 |
InChI 键 |
HWULUBFWBLTVOH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(OC(OO1)(C)C)C |
规范 SMILES |
CC(=O)C1(OC(OO1)(C)C)C |
同义词 |
Ethanone, 1-(3,5,5-trimethyl-1,2,4-trioxolan-3-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



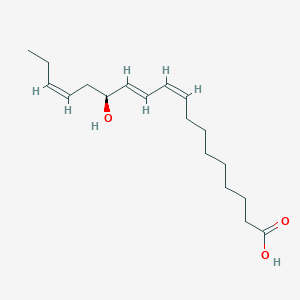
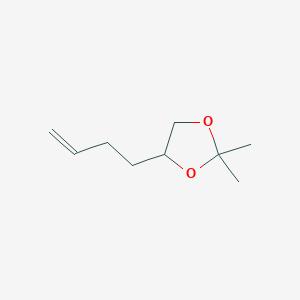
![Thieno[2,3-b]pyridin-2-ylmethanol](/img/structure/B163663.png)
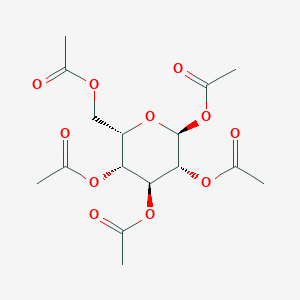
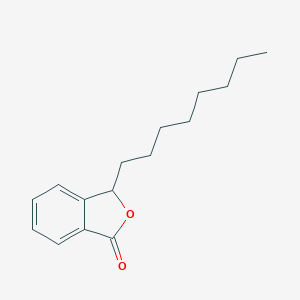
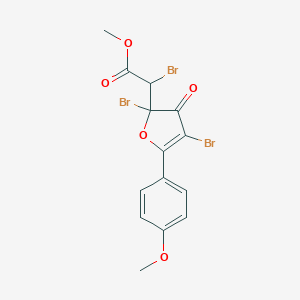
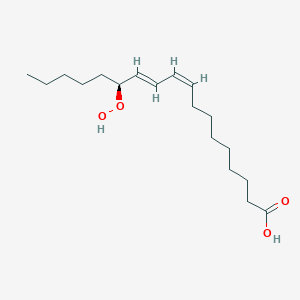
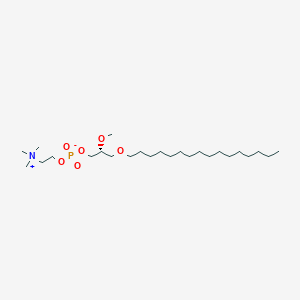
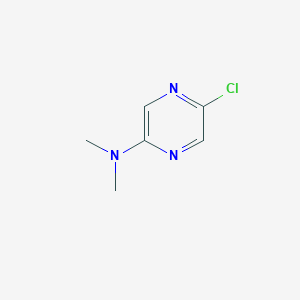
![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)
